N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple heterocyclic rings, including oxazole and thiophene, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the thiophene moieties. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may employ continuous flow reactors and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring systems under specific conditions.
Scientific Research Applications
N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Compared to other similar compounds, N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE stands out due to its unique combination of heterocyclic rings and functional groups. Similar compounds include:
N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE: This compound shares structural similarities but differs in the substitution pattern on the thiophene rings.
6,8-DIMETHYL-4-OXO-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE: This compound has a chromene ring instead of an oxazole ring, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C21H21N3O4S2 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H21N3O4S2/c25-19(14-10-15(28-24-14)17-7-3-9-29-17)23-21-18(13-5-1-6-16(13)30-21)20(26)22-11-12-4-2-8-27-12/h3,7,9-10,12H,1-2,4-6,8,11H2,(H,22,26)(H,23,25) |
InChI Key |
WDPXSGDABXQGIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=NOC(=C4)C5=CC=CS5 |
Origin of Product |
United States |
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